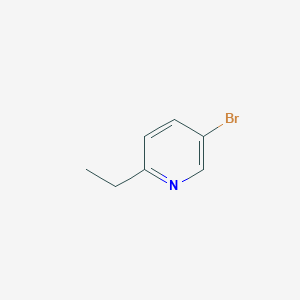![molecular formula C8H7BrN2 B1339806 5-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 74420-51-2](/img/structure/B1339806.png)
5-Bromo-2-methylimidazo[1,2-a]pyridine
概要
説明
5-Bromo-2-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- 5-Bromo-2-methylimidazo[1,2-a]pyridine is utilized in the synthesis of various chemical compounds. For example, ionic liquids have been used to synthesize 3-aminoimidazo[1,2-a]pyridines in good to excellent yields, demonstrating its potential in facilitating chemical reactions (Shaabani, Soleimani, & Maleki, 2006).
Reactions and Derivatives
- This compound is involved in reactions with substances like N-bromosuccinimide, leading to the formation of derivatives such as 2-(1-adamantyl)-3-bromo-7-methylimidazo[1,2-a]pyridine, indicating its reactivity and utility in creating diverse chemical structures (Yurchenko, Ponomarenko, Savina, & Tolmachev, 2004).
Pathways and Conditions
- Research has shown that the halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines, including derivatives of this compound, takes different pathways depending on the acetic acid concentration used in the process (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).
Biological Activities and Applications
- Some derivatives of this compound have been investigated for their biological activities. For instance, certain derivatives have shown potent immunosuppressive effects against macrophages and T-lymphocytes, highlighting its potential in medical and pharmaceutical research (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Analytical and Spectroscopic Studies
- Studies have also been conducted on the proton magnetic resonance spectra of certain imidazo[1,2-a]pyridines, which helps in understanding their structural and electronic properties. This research contributes to the broader understanding of the compound's characteristics in various scientific applications (Paolini & Robins, 1965).
Safety and Hazards
将来の方向性
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have potential applications in medicinal chemistry and material science . The goal of future work could be to explore the antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus .
作用機序
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives can be evaluated as antagonists of various biological receptors .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with various biological receptors .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .
Pharmacokinetics
It’s known that this compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It’s known that 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, showed antimicrobial properties against staphylococcus aureus .
Action Environment
It’s known that this compound should be stored in an inert atmosphere at 2-8°c .
生化学分析
Biochemical Properties
5-Bromo-2-methylimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, such as DNA and proteins . Additionally, this compound has been shown to bind to specific receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation . For instance, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a pivotal role in regulating cellular responses to external stimuli . Furthermore, this compound can affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . The impact of this compound on cellular metabolism is also noteworthy, as it can influence metabolic flux and the production of reactive oxygen species (ROS) .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signal transduction pathways by interacting with receptors and other signaling molecules. Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and chromatin-modifying enzymes.
特性
IUPAC Name |
5-bromo-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCDNYHSYJDDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505239 | |
| Record name | 5-Bromo-2-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-51-2 | |
| Record name | 5-Bromo-2-methylimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

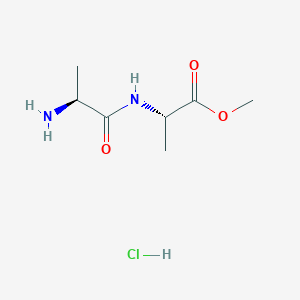
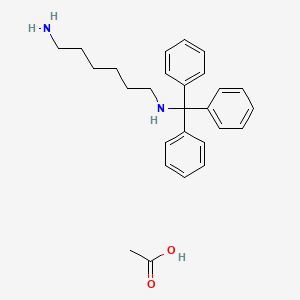

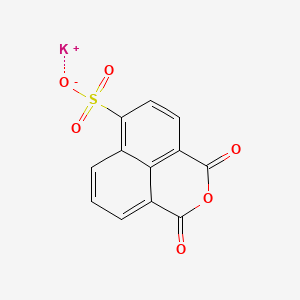
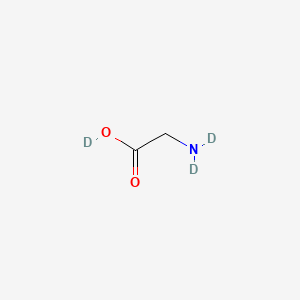

![(R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)
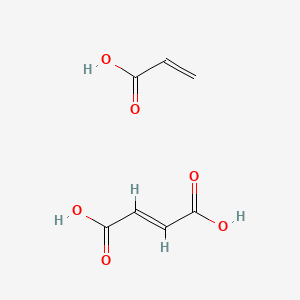
![(R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide](/img/structure/B1339745.png)

